(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamide
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Overview
Description
This compound is an acrylamide derivative, which means it contains a functional group derived from acrylic acid. The structure also includes a benzo[d][1,3]dioxol-5-yl moiety, which is a type of aromatic ether, and a furan ring, which is a heterocyclic compound with a 5-membered ring structure containing an oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of conjugated double bonds, aromatic rings, and heteroatoms (oxygen in the dioxol and furan rings, and nitrogen in the pyrazol ring). These features could confer interesting electronic properties to the molecule .Chemical Reactions Analysis
As an acrylamide derivative, this compound could participate in various chemical reactions. For instance, the carbon-carbon double bond in the acrylamide moiety could undergo addition reactions. The aromatic ether and furan rings might also be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of polar functional groups and aromatic rings could influence its solubility, boiling point, melting point, and other physical properties .Scientific Research Applications
Synthesis and Characterization
- Research on related pyrrole and pyrazole derivatives focuses on synthesis and characterization, often aiming to explore their chemical properties and potential applications. For instance, the synthesis and computational study of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) by aldol condensation demonstrated the compound's potential for forming heterocyclic compounds such as oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyrans through nucleophilic attack due to its molecular electrostatic potential and local reactivity descriptors (Singh, Rawat, & Sahu, 2014).
Polymerization and Material Applications
- Compounds with acrylamide groups, such as the one you're inquiring about, are often explored for their polymerization capabilities. For example, the synthesis and polymerization of novel functional acrylamides have been studied for their potential in creating materials with specific properties (Ling, Habicher, Kuckling, & Adler, 1999). These materials might have applications in various fields, including biotechnology and materials science.
Antimicrobial and Antitumor Applications
- Research into similar compounds has also explored their potential antimicrobial and antitumor activities. For instance, novel acrylate monomers synthesized from kojic acid derivatives showed moderate to good antibacterial and antifungal activities (Saraei, Zarrini, Esmati, & Ahmadzadeh, 2016). Additionally, pyrazolo[3,4-d]pyrimidine derivatives have been studied for their in vitro antitumor activity against various cancer cell lines, indicating the potential therapeutic applications of these compounds (Nassar, Atta-Allah, & Elgazwy, 2015).
Future Directions
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-21(18-4-3-11-26-18)15(2)24(23-14)10-9-22-20(25)8-6-16-5-7-17-19(12-16)28-13-27-17/h3-8,11-12H,9-10,13H2,1-2H3,(H,22,25)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJZECDWXYGKME-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)C)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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